2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23F2N3O2S and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
This compound has been studied for its role in the synthesis of high-affinity inhibitors targeting specific biochemical pathways. For instance, research has demonstrated its potential in inhibiting kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism, which could be significant for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Cyclooxygenase-2 Inhibition
Compounds similar to "2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide" have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activities. Such studies have revealed that certain structural modifications, including fluorine substitution on the benzenesulfonamide moiety, can enhance COX-2 inhibition, presenting a pathway for developing new therapeutic agents for inflammation-related conditions (M. Pal et al., 2003).
Carbonic Anhydrase Inhibition
Research into derivatives of benzenesulfonamides, including those with structural similarities to "this compound," has provided insights into their inhibitory effects on carbonic anhydrase isoenzymes. These studies contribute to understanding the compound's potential applications in designing inhibitors for enzymes of clinical interest, such as those involved in glaucoma and other diseases (H. Gul et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit acetylcholinesterase .
Mode of Action
Similar compounds have been shown to inhibit acetylcholinesterase, which could suggest a similar mode of action .
Biochemical Pathways
Acetylcholinesterase inhibitors typically affect the cholinergic neurotransmission pathway, which plays a crucial role in learning and memory .
Result of Action
Acetylcholinesterase inhibitors, such as similar compounds, can temporarily relieve symptoms and reduce memory impairment .
Properties
IUPAC Name |
2,5-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O2S/c20-16-7-8-18(21)19(15-16)27(25,26)22-9-4-10-23-11-13-24(14-12-23)17-5-2-1-3-6-17/h1-3,5-8,15,22H,4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSFLHZDHUKKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.